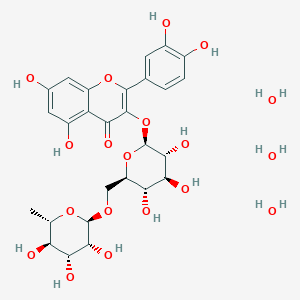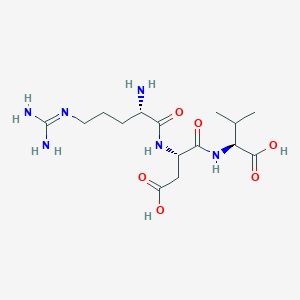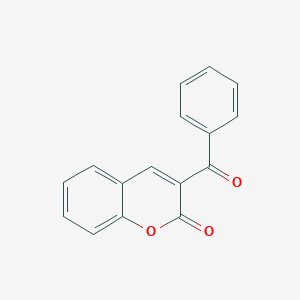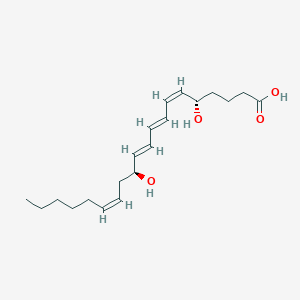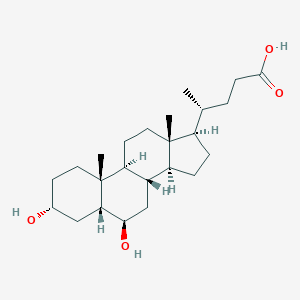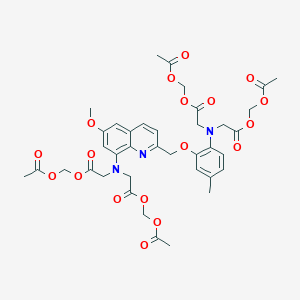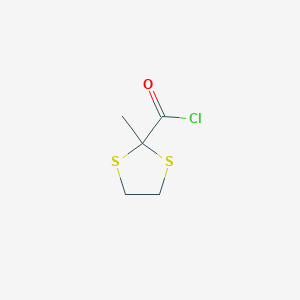
2-Methyl-1,3-dithiolane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dithiolane-2-carbonyl chloride (MDCC) is a chemical compound that has received significant attention in scientific research due to its unique properties. MDCC is a versatile reagent that can be used in various chemical reactions, making it an essential tool for organic synthesis. In
Wirkmechanismus
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with nucleophiles such as amines, alcohols, and thiols, forming stable adducts. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can also react with carboxylic acids, forming acid chlorides, which are essential intermediates in organic synthesis.
Biochemische Und Physiologische Effekte
2-Methyl-1,3-dithiolane-2-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can react with various biomolecules. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has been shown to react with amino acids, forming stable adducts. It is also known to react with thiols, forming disulfides.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that can be used in various chemical reactions. It is easy to handle and has a long shelf life. However, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and must be handled with care. It can react with water and other nucleophiles, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for 2-Methyl-1,3-dithiolane-2-carbonyl chloride research. One potential application is in the development of fluorescent probes for imaging applications. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used as a precursor for the synthesis of fluorescent dyes that can be used for imaging biomolecules in living cells. Another potential application is in the development of new drugs. 2-Methyl-1,3-dithiolane-2-carbonyl chloride can be used in the synthesis of novel compounds that can be screened for their therapeutic potential.
In conclusion, 2-Methyl-1,3-dithiolane-2-carbonyl chloride is a versatile reagent that has received significant attention in scientific research. It is commonly used in organic synthesis and has potential applications in imaging and drug development. Further research is needed to explore its biochemical and physiological effects and to develop new applications for this compound.
Synthesemethoden
2-Methyl-1,3-dithiolane-2-carbonyl chloride can be synthesized by the reaction of 2-methyl-1,3-dithiolane with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a colorless liquid that is highly reactive.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dithiolane-2-carbonyl chloride has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of peptides, amino acids, and other organic compounds. 2-Methyl-1,3-dithiolane-2-carbonyl chloride has also been used in the synthesis of fluorescent dyes and in the preparation of biomolecules for various applications.
Eigenschaften
CAS-Nummer |
126338-59-8 |
|---|---|
Produktname |
2-Methyl-1,3-dithiolane-2-carbonyl chloride |
Molekularformel |
C5H7ClOS2 |
Molekulargewicht |
182.7 g/mol |
IUPAC-Name |
2-methyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClOS2/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3 |
InChI-Schlüssel |
FHOTVIHXHBVJNR-UHFFFAOYSA-N |
SMILES |
CC1(SCCS1)C(=O)Cl |
Kanonische SMILES |
CC1(SCCS1)C(=O)Cl |
Synonyme |
1,3-Dithiolane-2-carbonyl chloride, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



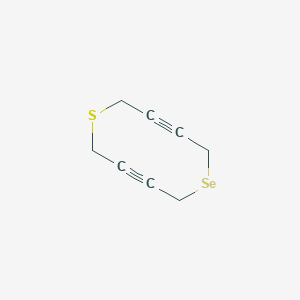
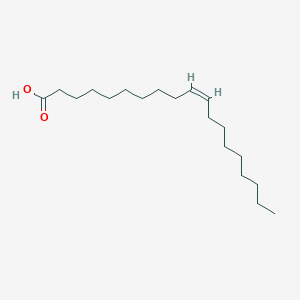
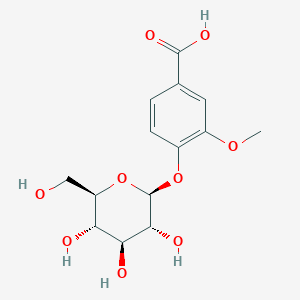
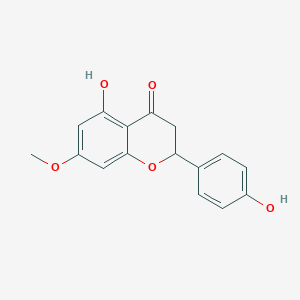
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
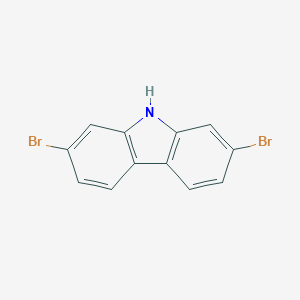
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
